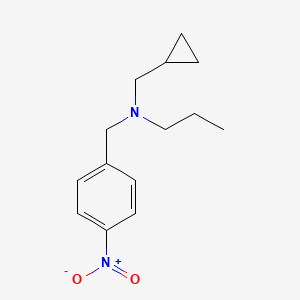

(cyclopropylmethyl)(4-nitrobenzyl)propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

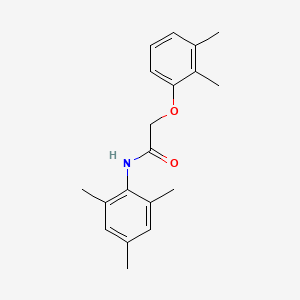

Descripción general

Descripción

(Cyclopropylmethyl)(4-nitrobenzyl)propylamine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a small molecule that acts as a neuroprotectant and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Colorimetric Assay for Cyclophosphamide Metabolites

A stable colorimetric assay for cyclophosphamide and its alkylating metabolites was developed based on the alkylation of 4-(4'-nitrobenzyl)-pyridine. This method offers significant improvements in pigment stability and sensitivity, making it convenient and economical for the determination of cyclophosphamide metabolites in multiple samples simultaneously (Christian et al., 1980).

Inhibition of Nucleoside Transport Proteins

Research has demonstrated that compounds less polar than 4-nitrobenzylthioinosine (NBTI), a well-known inhibitor for the nucleoside transport protein ENT1, show increased affinity for the transport protein when an alkylamine substituent is introduced. This finding suggests potential applications in designing more effective inhibitors for nucleoside transport proteins (Tromp et al., 2005).

Synthesis of Bifunctional Tetraaza Macrocycles

A method for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines and converting them into bifunctional poly(amino carboxylate) chelating agents has been described. This approach facilitates the production of chelating agents that could be used in medical imaging and therapy (McMurry et al., 1992).

Reductive Cyclization-Rearrangement of Nitroarenyl Ketones

The reductive cyclization-rearrangement of nitroarenyl ketones using stannous chloride has been investigated, demonstrating a novel mechanism that produces cyclization products in excellent yields. This process indicates potential pathways for creating complex organic compounds with unique structural features (Bates & Li, 2002).

Spirooxindole Formation

The formation of diverse polycyclic spirooxindoles through a triethylamine-promoted three-component reaction demonstrates a novel method for creating complex organic molecules, which could have implications in pharmaceutical development and organic synthesis (Sun et al., 2017).

Heterocyclic Ions from N-Oxides

The conversion of N-(4-nitrobenzylidene)-2-cyclopropylaniline N-oxide into heterocyclic ions by the action of strong acids reveals insights into the stability and isomerization of these ions, with potential applications in understanding reaction mechanisms and designing novel organic reactions (Trofimova et al., 2003).

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-9-15(10-12-3-4-12)11-13-5-7-14(8-6-13)16(17)18/h5-8,12H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLVTNWKXWQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)